Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate
Description
Phenyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate is a morpholine-derived compound characterized by a chiral center at the 2-position (S-configuration) substituted with a 4-nitrophenyl group. The morpholine ring is esterified at the 4-position with a phenyl group, forming a carboxylate ester. The compound’s nitro group (electron-withdrawing) and aromatic ester may influence its stability, solubility, and biological interactions, making it a candidate for pharmaceutical intermediates or prodrug applications .
Properties
CAS No. |
920799-19-5 |
|---|---|
Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
phenyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C17H16N2O5/c20-17(24-15-4-2-1-3-5-15)18-10-11-23-16(12-18)13-6-8-14(9-7-13)19(21)22/h1-9,16H,10-12H2/t16-/m1/s1 |
InChI Key |
ZRESWDADFRKHIV-MRXNPFEDSA-N |
Isomeric SMILES |
C1CO[C@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of morpholine with phenyl chloroformate and 4-nitroaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent extraction and recrystallization techniques are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl and nitrophenyl derivatives.
Scientific Research Applications
Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The morpholine ring may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Phenyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate with structurally related morpholine and pyrrolidine derivatives, focusing on substituents, stereochemistry, and functional groups.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects :
- The 4-nitrophenyl group in the target compound enhances electrophilicity compared to 4-chlorophenyl () or carboxamide derivatives (). This may increase reactivity in nucleophilic substitution or reduction reactions.
- Phenyl esters (target compound) exhibit lower solubility in aqueous media compared to methyl or ethyl esters () but offer stability under acidic conditions .
Stereochemical Influence :
- The S-configuration at the 2-position distinguishes the target compound from the R-configured ethyl derivative (). Chirality impacts biological activity; for example, enantiomers may show divergent binding affinities in enzyme inhibition .
Ring System Variations :
- Morpholine vs. Pyrrolidine : The six-membered morpholine ring (target compound) provides greater conformational flexibility compared to five-membered pyrrolidine derivatives (). This affects interactions with biological targets, such as enzymes or receptors .
Functional Group Diversity :
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